![molecular formula C12H17N3 B12601310 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- CAS No. 646056-65-7](/img/structure/B12601310.png)
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically employ readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the use of cyclopentanone and pyridine derivatives under specific reaction conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in the design of central nervous system agents.
Industry: It is employed in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these biological targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Diazaspiro[3.4]octane
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
- 2,5-Diazaspiro[3.4]octane, 2-methyl-, hydrochloride
Uniqueness
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- stands out due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for biological interactions. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
CAS-Nummer |
646056-65-7 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-14-7-3-5-12(14)9-15(10-12)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9-10H2,1H3 |
InChI-Schlüssel |
ZAMFAPYLXXZEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CN(C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


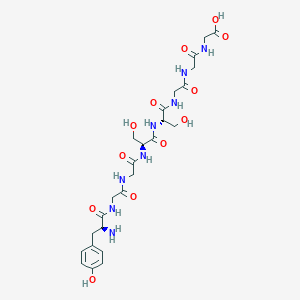


![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)

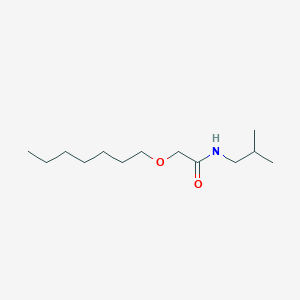
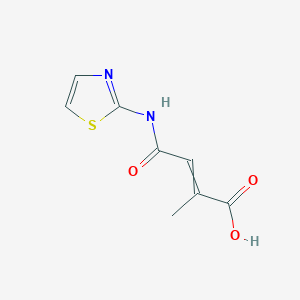
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
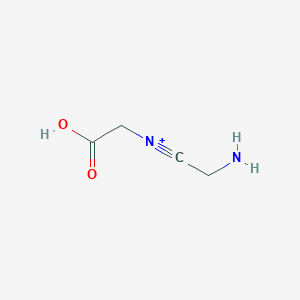
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)


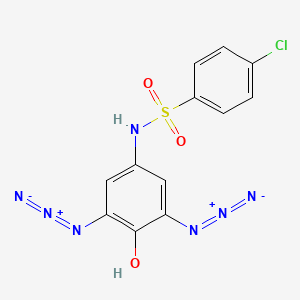
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
